molecular formula C14H15FN4O B2817878 4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide CAS No. 1358712-01-2

4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B2817878
CAS No.: 1358712-01-2
M. Wt: 274.299
InChI Key: NUBFTIMHCNKHBS-UHFFFAOYSA-N
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Description

“4-fluoro-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide” is a compound with the molecular formula C14H15FN4O . It is part of a focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines, which are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves the use of readily available raw materials and a simple synthesis route . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . This is followed by adding chlorobenzene and trifluoroacetic anhydride . The mixture is then reacted under the protection of nitrogen in a high-pressure kettle .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . This platform is considered a “privileged structure” in medicinal chemistry, providing potent ligands for numerous receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and the regulation of the pH value to 6 . This is followed by the addition of chlorobenzene and trifluoroacetic anhydride . The mixture is then reacted under the protection of nitrogen in a high-pressure kettle .

Future Directions

The future directions for this compound could involve further synthetic applications of the library members for medicinally oriented synthesis . There is potential for the discovery of new drug candidates using this compound as a starting point .

Properties

IUPAC Name

4-fluoro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O/c15-11-6-4-10(5-7-11)14(20)16-9-13-18-17-12-3-1-2-8-19(12)13/h4-7H,1-3,8-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBFTIMHCNKHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2CNC(=O)C3=CC=C(C=C3)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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